(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Description
The compound "(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid" is a β-lactam antibiotic belonging to the carbapenem class. Its core structure comprises a bicyclo[3.2.0]hept-2-ene system with a β-lactam ring, critical for antibacterial activity. Key structural features include:
Properties
Molecular Formula |
C17H25N3O5S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-10-6-5-9(18-10)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1 |
InChI Key |
FSTGLKRHSQANLP-PQTSNVLCSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3CC[C@H](N3)C(=O)N(C)C)C(=O)O)[C@@H](C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CCC(N3)C(=O)N(C)C)C(=O)O)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the dimethylcarbamoyl group. Subsequent steps involve the formation of the bicyclic heptene structure and the incorporation of the sulfanyl and hydroxyethyl groups. Each step requires precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters, as well as the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the bicyclic structure can be reduced to form an alcohol.
Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in structural biology and biochemistry.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction is mediated by the compound’s functional groups, which form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Key Structural Variations and Pharmacological Implications
The following table compares the target compound with structurally related β-lactams:
Stereochemical and Functional Group Analysis
Stereochemistry :
- The target compound’s 4R,5S,6S configuration is conserved in active carbapenems (e.g., imipenem). describes a stereoisomer with differing configurations (3S,5S vs. 2S,5S in the pyrrolidine ring), which likely reduces β-lactamase stability .
- The (1R)-1-hydroxyethyl group at position 6 is critical; inversion to (1S) (as in some penems) diminishes activity .
- Substituent Effects: Dimethylcarbamoyl Group: The target’s pyrrolidinylsulfanyl group with a dimethylcarbamoyl moiety () provides steric hindrance against β-lactamases, unlike simpler carbamoyl groups (e.g., 3-carboxyphenyl in ) .
Pharmacokinetic and Pharmacodynamic Profiles
- Stability: The dimethylcarbamoyl group in the target compound enhances serum stability compared to analogs with hydrolytically labile groups (e.g., iminoethyl in ) .
- Antibacterial Spectrum :
Biological Activity
The compound (4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, commonly referred to as a derivative of carbapenem antibiotics, has garnered significant attention due to its biological activity against various bacterial strains. This article delves into its synthesis, antimicrobial properties, and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 166901-45-7 |
| Molecular Formula | C34H50N6O10S2 |
| Molar Mass | 766.93 g/mol |
| Density | 1.47 g/cm³ (predicted) |
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties, particularly against multi-drug resistant bacteria. Its mode of action primarily involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. Studies have shown effectiveness against:
- Extended-Spectrum Beta-Lactamase (ESBL) producing bacteria
- Gram-positive and Gram-negative bacteria
Case Study: Efficacy Against Infections
A study published in PLOS One assessed the compound's efficacy in treating severe infections such as bacterial meningitis and skin infections. The results demonstrated that it is a preferred treatment option for community-acquired pneumonia and urinary tract infections due to its broad-spectrum activity against resistant strains .
Synthesis and Derivatives
The synthesis of this compound involves complex chemical reactions that yield various derivatives with enhanced pharmacokinetic properties. For instance, modifications such as the introduction of glycerol esters have been shown to improve its antibacterial effectiveness .
Research Findings on Derivatives
A comparative study highlighted that derivatives of the compound exhibited better solubility and absorption characteristics, which are critical for effective therapeutic use. The study also suggested that certain esters derived from this compound possess additional antifungal and anticancer activities .
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding interactions between the compound and bacterial enzymes. These studies reveal crucial insights into how structural modifications can enhance binding affinity and inhibit target enzymes effectively.
Potential Therapeutic Applications
Given its robust antimicrobial profile, this compound holds promise for various therapeutic applications:
- Bacterial Infections : Effective in treating infections caused by resistant strains.
- Cancer Therapy : Preliminary findings suggest potential anticancer properties.
- Anti-inflammatory Applications : Some derivatives may exhibit anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
